Thiirane, (butoxymethyl)- Thiirane, (butoxymethyl)-
Brand Name: Vulcanchem
CAS No.: 32338-77-5
VCID: VC20658430
InChI: InChI=1S/C7H14OS/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C7H14OS
Molecular Weight: 146.25 g/mol

Thiirane, (butoxymethyl)-

CAS No.: 32338-77-5

Cat. No.: VC20658430

Molecular Formula: C7H14OS

Molecular Weight: 146.25 g/mol

* For research use only. Not for human or veterinary use.

Thiirane, (butoxymethyl)- - 32338-77-5

Specification

CAS No. 32338-77-5
Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
IUPAC Name 2-(butoxymethyl)thiirane
Standard InChI InChI=1S/C7H14OS/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3
Standard InChI Key YBKWHCPRXGFWPV-UHFFFAOYSA-N
Canonical SMILES CCCCOCC1CS1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiirane, (butoxymethyl)-, systematically named 2-(butoxymethyl)thiirane, features a three-membered thiirane ring (C2_2S) substituted with a butoxymethyl group (-CH2_2O(CH2_2)3_3CH3_3). The compound’s IUPAC name, 2-[(butoxy)methyl]thiirane, reflects this substitution pattern . The thiirane ring’s inherent ring strain (approximately 27 kcal/mol) arises from bond angle distortion, rendering it highly reactive toward ring-opening reactions.

Table 1: Physicochemical Properties of Thiirane, (Butoxymethyl)-

PropertyValueSource
Molecular FormulaC7H14OS\text{C}_7\text{H}_{14}\text{OS}
Molecular Weight146.25 g/mol
Density1.0 g/cm3^3
Boiling Point192.2°C at 760 mmHg
Flash Point70°C
LogP (Partition Coefficient)1.92

The butoxymethyl group enhances solubility in organic solvents compared to unsubstituted thiiranes, as evidenced by its LogP value of 1.92 . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays signals at δ 3.64 (ddd, J = 10.7, 5.6, 1.3 Hz, 1H) for the thiirane ring protons and δ 0.93 (t, J = 7.4 Hz, 3H) for the terminal methyl group .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(butoxymethyl)thiirane typically involves the thiolation of 2-(butoxymethyl)oxirane (a glycidyl ether derivative) using potassium thiocyanate (KSCN) under aqueous conditions. In a representative procedure :

  • Reaction Setup: A suspension of 2-(butoxymethyl)oxirane (9.0 g, 60 mmol) in water (30 mL) is treated with KSCN (23.2 g, 240 mmol).

  • Conditions: Stirring at 40°C for 24 hours facilitates episulfide formation via nucleophilic ring-opening and subsequent ring-closing.

  • Workup: The organic layer is separated, dried over Na2_2SO4_4, and purified by reduced-pressure distillation (≈100°C), yielding 70% of the target compound as a colorless oil .

This method mirrors broader thiirane synthesis strategies, where epoxides react with sulfur nucleophiles like thiourea or Na2_2S. The butoxymethyl group is introduced prior to or during the thiolation step, often via alkylation of thiirane precursors.

Analytical Validation

Characterization by 1H^1\text{H} NMR and electrospray ionization mass spectrometry (ESI-MS) confirms structural integrity. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a parent ion at m/z 146.077 ([M]+^+), consistent with the molecular formula . Fourier-transform infrared (FTIR) spectroscopy shows absorptions at 645 cm1^{-1} (C-S stretching) and 1110 cm1^{-1} (C-O-C ether linkage) .

Polymerization and Material Science Applications

Ring-Expansion Polymerization

Thiirane, (butoxymethyl)- undergoes ring-expansion polymerization (REP) with cyclic initiators like thiazolidine-2,4-dione (TZD), producing cyclic polysulfides with controlled molecular weights. Key findings from recent studies include:

  • Molecular Weight Control: Polymerizations achieve MnM_n up to 50,250 g/mol with dispersities (ĐĐ) as low as 1.11 .

  • Macrocycle Merging: Reversible merging of cyclic polymers forms species with up to six fused rings, influenced by monomer concentration .

Table 2: Polymerization Performance of Thiirane, (Butoxymethyl)-

EntryInitiatorMnM_n (g/mol)ĐĐConversion (%)
1TZD50,2501.1198
2DTMPA/TPPCl8,3001.47100

Data adapted from .

Hybrid Copolymerization

In hybrid systems with acrylates, 2-(butoxymethyl)thiirane forms block copolymers via anionic ring-opening polymerization (AROP). For example, using diphenylmethylpotassium (DTMPA) and triphenylphosphine (TPPCl) in dimethylacetamide (DMAc) at 65°C yields polymers with MnM_n = 8,300 g/mol and ĐĐ = 1.47 . These materials exhibit tunable thermal properties, with glass transition temperatures (TgT_g) ranging from −45°C to 30°C, depending on copolymer composition .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships (SAR)

  • Substituent Effects: The butoxymethyl group may enhance blood-brain barrier permeability compared to smaller substituents, potentially aiding neurodegenerative disease therapeutics.

  • Selectivity: Thiiranes exhibit >100-fold selectivity for gelatinases over collagenases (MMP-1/8), attributed to differential active-site steric constraints .

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